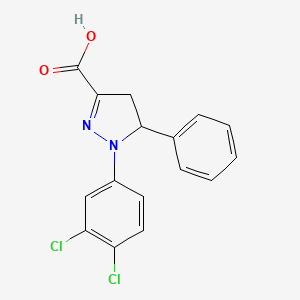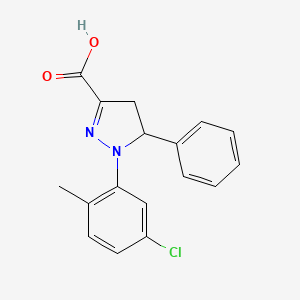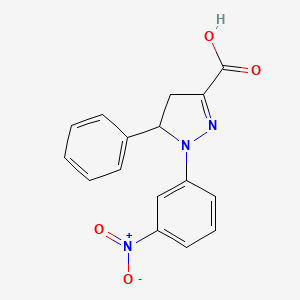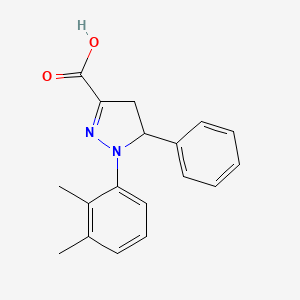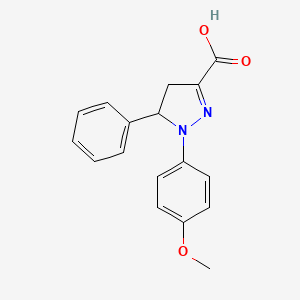
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (FPCA) is a synthetic compound with a broad range of applications in the fields of medicine and chemical research. FPCA is mainly used as a building block for the synthesis of other compounds, and has been studied for its potential use in drug development. FPCA has also been studied for its potential applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as inhibitors of protein kinases and other enzymes. This compound has also been studied for its potential use in drug development, as it has been shown to bind to certain types of receptors and may be useful in the treatment of certain diseases. This compound has also been used in the study of bacterial and fungal metabolism, and has been used to study the effects of various drugs on the body.
Wirkmechanismus
The exact mechanism of action of 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not well understood. However, it is believed that this compound binds to certain types of receptors, such as G-protein coupled receptors (GPCRs), and modulates their activity. This compound has also been shown to bind to certain types of enzymes, such as protein kinases, and may be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. This compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of certain diseases. This compound has also been shown to have anti-cancer effects, and may be useful in the treatment of certain types of cancer. Additionally, this compound has been shown to have antifungal and antiviral effects, and may be useful in the treatment of certain types of infections.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a relatively stable compound, and can be stored for extended periods of time without significant degradation. This compound is also relatively easy to synthesize, and can be used in a variety of laboratory experiments. However, this compound is a relatively expensive compound, and may not be suitable for use in large-scale experiments. Additionally, this compound is a relatively potent compound, and should be handled with care in the laboratory.
Zukünftige Richtungen
The potential applications of 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid are still being explored. Future research may focus on the development of new synthesis methods for this compound, as well as the development of new applications for this compound in the fields of medicine and chemical research. Additionally, further research may focus on the development of new compounds based on this compound, which may be useful in the treatment of certain diseases. Finally, further research may focus on the potential effects of this compound on biochemical and physiological processes, as well as its potential use in drug development.
Synthesemethoden
1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including reaction of 2-fluorophenylacetic acid with 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxaldehyde in the presence of a base catalyst. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Other methods of synthesis, such as the use of palladium-catalyzed cross-coupling reactions, have also been reported.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNIJYKPOKBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)
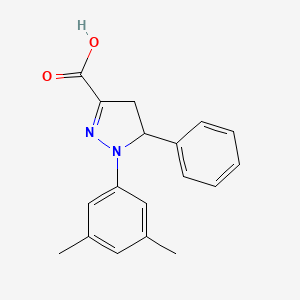
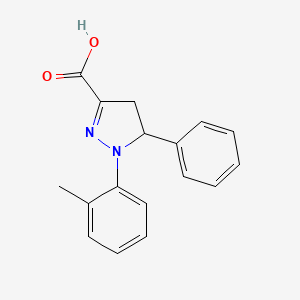

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

